molecular formula C16H17N5O2 B4333482 N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

Cat. No.: B4333482
M. Wt: 311.34 g/mol
InChI Key: MFTLTYPZVGXMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethoxybenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine is a complex organic compound that features both aromatic and heterocyclic structures The compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenyl group substituted with a tetrazole ring at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethoxybenzyl chloride, which is then reacted with 2-(1H-tetrazol-5-yl)phenylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxybenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

(3,4-Dimethoxybenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (3,4-Dimethoxybenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine is unique due to its combination of a benzyl group with methoxy substitutions and a tetrazole ring

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-14-8-7-11(9-15(14)23-2)10-17-13-6-4-3-5-12(13)16-18-20-21-19-16/h3-9,17H,10H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTLTYPZVGXMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2C3=NNN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
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N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
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N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
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N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
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N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
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N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

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